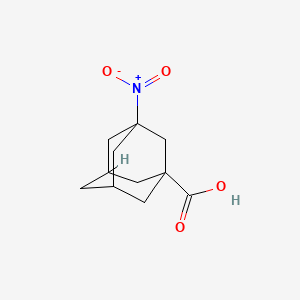
3-Nitroadamantane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitroadamantane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
1. Antidiabetic Drug Synthesis
3-Nitroadamantane-1-carboxylic acid is recognized for its role as an intermediate in the synthesis of Vildagliptin, a Dipeptidyl Peptidase 4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The compound enhances insulin secretion by inhibiting the degradation of incretin hormones, thus playing a crucial role in glucose metabolism.
2. Antioxidant Research
The compound exhibits antioxidant properties, making it valuable in pharmacological research aimed at developing treatments that mitigate oxidative stress-related cellular damage. Its ability to scavenge free radicals may lead to protective effects against various diseases, including cancer.
Catalytic Applications
1. Co-catalyst in Organic Reactions
this compound has potential applications as a co-catalyst in transition metal-catalyzed reactions. Its unique structure allows it to participate effectively in various catalytic processes, enhancing reaction rates and selectivity .
2. Nitration Reactions
The compound can be utilized in nitration reactions due to its nitro group, facilitating the introduction of nitro functionalities into other organic substrates. This application is particularly relevant in synthesizing more complex molecules for pharmaceutical and industrial purposes .
Materials Science Applications
1. Polymer Chemistry
Research indicates that derivatives of this compound can be incorporated into polymer matrices, potentially leading to the development of new materials with enhanced properties such as thermal stability and mechanical strength. The polymerizable nature of adamantane derivatives allows for innovative material design .
2. Nanomaterials
The unique structural characteristics of adamantane derivatives make them suitable for applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Their stability and biocompatibility are advantageous for biomedical applications .
Análisis De Reacciones Químicas
Esterification of the Carboxylic Acid Group
The carboxylic acid moiety undergoes classic esterification under acidic conditions. For example, treatment with methanol and sulfuric acid yields the corresponding methyl ester :
\$$ \text{3-Nitroadamantane-1-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{3-Nitroadamantane-1-COOCH}_3 + \text{H}_2\text{O} \$$
Key Considerations :
-
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic alcohol attack .
-
Steric hindrance from the adamantane scaffold may slow reaction kinetics compared to linear carboxylic acids .
Amide Formation via Carbodiimide Activation
The carboxylic acid group can be activated using carbodiimides like DCC (dicyclohexylcarbodiimide) for nucleophilic acyl substitution with amines :
\$$ \text{3-Nitroadamantane-1-COOH} + \text{RNH}_2 \xrightarrow{\text{DCC}} \text{3-Nitroadamantane-1-CONHR} \$$
Mechanistic Pathway :
-
DCC reacts with the carboxylic acid to form an O-acylisourea intermediate.
-
Nucleophilic attack by the amine yields the amide and dicyclohexylurea byproduct .
Applications :
Nef Reaction: Nitro to Carbonyl Conversion
The nitro group can be transformed into a carbonyl via the Nef reaction. Oxidative methods using Oxone® (potassium peroxymonosulfate) are effective under acidic conditions :
\$$ \text{3-Nitroadamantane-1-COOH} \xrightarrow{\text{Oxone®}} \text{3-Oxoadamantane-1-COOH} \$$
Challenges :
-
Competing decarboxylation may occur under strong acidic conditions .
-
Adamantane’s stability minimizes skeletal degradation during oxidation .
Reduction of the Nitro Group
Catalytic hydr
Propiedades
Número CAS |
42711-76-2 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-nitroadamantane-1-carboxylic acid |
InChI |
InChI=1S/C11H15NO4/c13-9(14)10-2-7-1-8(3-10)5-11(4-7,6-10)12(15)16/h7-8H,1-6H2,(H,13,14) |
Clave InChI |
VSRRAGQUKPLYMV-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














